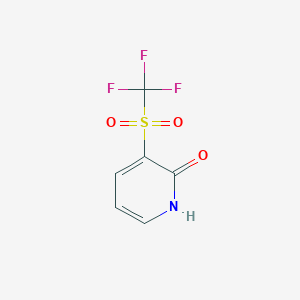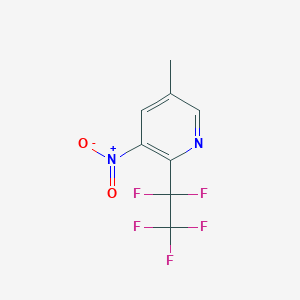
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C8H5F5N2O2 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pentafluoroethyl group, a nitro group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pentafluoroethyl and methyl groups.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine, often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to achieve the desired fluorination . The process may also involve multiple steps to introduce the nitro and methyl groups.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical intermediates
Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is primarily influenced by the presence of the fluorine atoms, which can alter the compound’s electronic properties and reactivity. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity in various chemical reactions. The pentafluoroethyl group can enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets.
Comparison with Similar Compounds
2-Fluoro-3-bromopyridine: A precursor in the synthesis of fluorinated pyridines.
2,6-Difluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Nitropyridine: A simpler nitro-substituted pyridine without fluorine atoms.
Uniqueness: 5-Methyl-3-nitro-2-(pentafluoroethyl)pyridine is unique due to the combination of the pentafluoroethyl group, nitro group, and methyl group on the pyridine ring. This specific substitution pattern imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H5F5N2O2 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
5-methyl-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C8H5F5N2O2/c1-4-2-5(15(16)17)6(14-3-4)7(9,10)8(11,12)13/h2-3H,1H3 |
InChI Key |
BXLWMHJCTRSXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


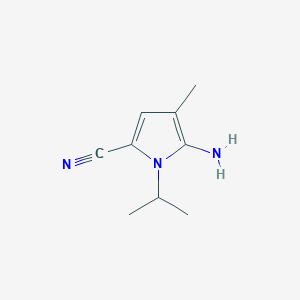

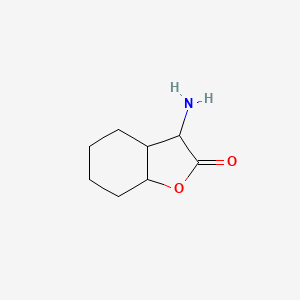
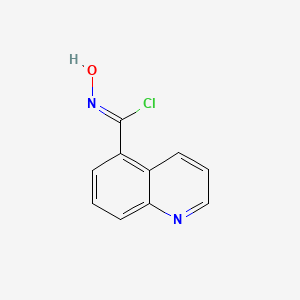
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
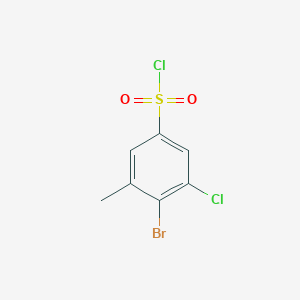
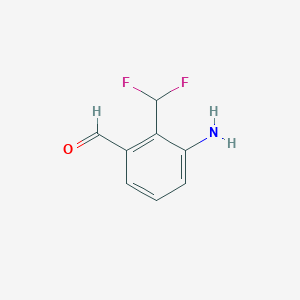
![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
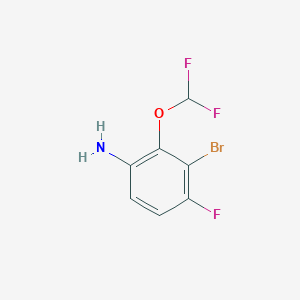
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
